Vezf1 inhibitor T4

Description

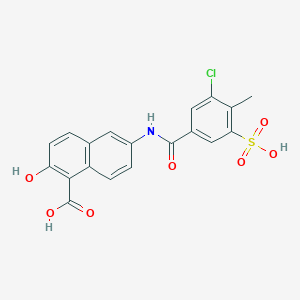

Structure

2D Structure

Properties

Molecular Formula |

C19H14ClNO7S |

|---|---|

Molecular Weight |

435.8 g/mol |

IUPAC Name |

6-[(3-chloro-4-methyl-5-sulfobenzoyl)amino]-2-hydroxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C19H14ClNO7S/c1-9-14(20)7-11(8-16(9)29(26,27)28)18(23)21-12-3-4-13-10(6-12)2-5-15(22)17(13)19(24)25/h2-8,22H,1H3,(H,21,23)(H,24,25)(H,26,27,28) |

InChI Key |

XOOUGZYQEAKKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)NC2=CC3=C(C=C2)C(=C(C=C3)O)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Vascular endothelial zinc finger 1 (VEZF1) is a transcription factor involved in vascular development, angiogenesis, and the regulation of cell-type-specific genes . Inhibition of VEZF1 has potential therapeutic applications in diseases characterized by hyper-vascularization, such as cancer and cardiovascular disease . Compound T4 is a small molecule inhibitor of VEZF1 that has shown promise in blocking angiogenesis at non-toxic concentrations .

Discovery and Characterization of T4

Researchers identified T4 through computational modeling and virtual screening of the NCI Diversity Compound Library . Electrophoretic gel mobility shift assays confirmed T4's ability to interfere with VEZF1 binding to DNA, with an IC50 of 20 μM . Further testing in murine endothelial cells (MSS31) demonstrated that T4 inhibits network formation in tube formation assays without affecting cell viability at concentrations equal to or lower than its IC50 .

Case Studies

- Inhibition of Tube Formation in Endothelial Cells: In vitro studies using murine endothelial cells (MSS31) showed that T4 strongly inhibits network formation in tube formation assays at non-toxic concentrations . At a concentration equal to the IC50 of T4, network formation by MSS31 cells was significantly inhibited .

- Hepatocellular Carcinoma (HCC): VEZF1 is highly expressed in HCC clinical samples . Silencing VEZF1 suppressed HCC cellular proliferation and metastasis, whereas overexpression promoted it . These findings suggest that T4, by inhibiting VEZF1, could potentially be used to treat HCC .

- Regulation of VASH1 mRNA Isoforms: VEZF1 binds directly with DNA guanine quadruplex (G4) structures, which modulates the levels of the two isoforms of VASH1 mRNA . Disruption of the VEZF1-G4 interaction, through genetic depletion of VEZF1 or treatment of cells with G4-stabilizing small molecules, led to increased production of the long over short isoform of VASH1 mRNA and elevated tubulin detyrosinase activity in cells .

Data Tables

The search results provided do not contain comprehensive data tables. However, the study by Balyan, S. et al. (2018) includes some quantitative data:

- IC50 of T4 for inhibiting Vezf1-DNA binding: 20 μM

- T5, a related compound, is lethal to MSS31 cells at a concentration of 100 μM

Limitations and Future Directions

While T4 shows promise as a VEZF1 inhibitor, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. Future studies could focus on:

- In vivo studies to evaluate the efficacy and safety of T4 in animal models of cancer and cardiovascular disease.

- Identifying the specific genes and signaling pathways regulated by VEZF1 that are affected by T4.

- Developing more potent and selective VEZF1 inhibitors based on the T4 structure.

- Investigating the potential of T4 in combination with other therapies.

Comparison with Similar Compounds

Efficacy and Selectivity

Table 1: Inhibitory Activity and Cytotoxicity of Vezf1-Targeting Compounds

- T4 vs. T6 and NSC1012 : T4 achieves full inhibition at 20 µM, whereas T6 and NSC1012 require 5–25× higher concentrations for partial effects . T6 also exhibits significant cytotoxicity at low doses (10 µM), limiting its therapeutic utility .

- T4 vs. T2 : Despite structural similarity, T2 fails to inhibit Vezf1-DNA binding, highlighting T4’s unique pharmacophore .

Mechanism of Action

- T4 : Binds between zinc finger domains of Vezf1, disrupting DNA interaction via stacking interactions with PHE123 . This mechanism preserves cell viability by avoiding off-target effects on survival pathways .

- VEGF Pathway Inhibitors (e.g., Bevacizumab) : Target extracellular VEGF signaling, unlike T4’s direct transcriptional inhibition. T4’s intracellular action may circumvent resistance mechanisms associated with VEGF blockade .

Therapeutic Potential

- Cancer: T4’s specificity for Vezf1—a vasculature-restricted factor—reduces risks of systemic toxicity seen with broad-spectrum anti-angiogenics . Preclinical studies link Vezf1 dysregulation to hepatocellular carcinoma (HCC), where T4 could suppress PAQR4-driven metastasis .

- Cardiovascular Diseases: T4’s inhibition of pathological angiogenesis (e.g., in retinopathy) is supported by its efficacy in MSS31 models .

Research Findings and Limitations

Key Studies

Limitations

- Unclear Off-Target Effects : While T4 is specific to Vezf1 in vitro, its interaction with other zinc finger proteins remains unexplored .

Q & A

Q. What is the established mechanism of action of Vezf1 inhibitor T4 in blocking Vezf1-DNA interactions?

T4 inhibits Vezf1 by competitively binding to its zinc finger domains, preventing its interaction with specific DNA sequences. This mechanism was identified through computational modeling of Vezf1’s structure and validated via in vitro electrophoretic mobility shift assays (EMSAs) and luciferase reporter assays. The compound’s IC50 (20 µM) was determined using dose-response experiments in endothelial cells, confirming its potency without cytotoxicity at effective concentrations .

Q. Which cellular models are most appropriate for studying the anti-angiogenic effects of T4?

Mouse endothelial cell lines like MSS31 are widely used to assess T4’s anti-angiogenic activity. Key assays include:

- Tube formation assays : Quantify network formation inhibition under T4 treatment.

- Cell viability assays : Ensure cytotoxicity is absent at ≤20 µM (the IC50) . Primary human umbilical vein endothelial cells (HUVECs) or in vivo models (e.g., zebrafish angiogenesis assays) are also recommended for translational validation .

Q. What are the recommended concentrations of T4 for in vitro studies to avoid off-target cytotoxicity?

T4 should be used at concentrations ≤20 µM (IC50) to maintain specificity. Pre-treatment viability assays (e.g., MTT or Calcein-AM) are critical to confirm non-toxic doses. Dose-dependent effects on angiogenesis (e.g., reduced tube formation) should be validated alongside cytotoxicity screens .

Advanced Research Questions

Q. How can researchers validate the specificity of T4 in modulating Vezf1 activity without affecting related zinc finger proteins?

- Competitive binding assays : Compare T4’s effects on Vezf1-DNA interactions with other zinc finger transcription factors (e.g., Sp1) using EMSA .

- CRISPR/Cas9 knockdown : Compare phenotypic outcomes (e.g., angiogenesis) in Vezf1-knockout vs. wild-type cells treated with T4 to isolate target-specific effects .

- RNA-seq profiling : Identify transcriptomic changes unique to Vezf1 inhibition versus broad zinc finger modulation .

Q. What experimental approaches reconcile T4’s anti-angiogenic effects with its potential role in modulating DNA methylation pathways?

Vezf1 regulates DNA methylation via Dnmt3b expression . To dissect dual mechanisms:

- Perform MeDIP-seq or bisulfite sequencing in T4-treated cells to assess methylation changes at loci like Line1 repeats.

- Correlate methylation status with angiogenesis markers (e.g., VEGF, MMP2) using qPCR or Western blot .

- Use dual-reporter systems to simultaneously monitor DNA methylation (e.g., CpG-methylated luciferase constructs) and angiogenic pathways .

Q. How should conflicting data on T4’s impact on pluripotency genes be addressed when designing follow-up studies?

Vezf1 knockdown upregulates pluripotency genes (e.g., Nanog, Oct4) in embryonic stem cells (ESCs) . If T4 shows inconsistent effects:

- Time-course experiments : Test whether pluripotency changes depend on treatment timing (e.g., pre- vs. post-mesoderm induction) .

- Cell-type specificity : Compare outcomes in ESCs, cancer stem cells (e.g., F9 carcinoma cells), and differentiated endothelial cells .

- Rescue experiments : Supplement Wnt3a or MAPK pathway activators to determine if pluripotency effects are secondary to pathway dysregulation .

Methodological Considerations for Data Contradictions

- Dose-dependent divergence : If higher T4 concentrations (>20 µM) show cytotoxicity or off-target effects, re-validate findings using dose ranges aligned with the IC50 .

- Pathway crosstalk : Use ChIP-seq to map Vezf1 binding near Wnt/MAPK genes and RNA-seq to resolve conflicting expression patterns .

- Ethical and technical rigor : Adhere to CONSORT guidelines for in vivo studies and ensure IRB/GDPR compliance for human-derived models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.